molecular formula C20H29NO3 B12511817 3-Phenyl-2-(undec-10-enamido)propanoic acid CAS No. 420805-16-9

3-Phenyl-2-(undec-10-enamido)propanoic acid

Cat. No.: B12511817
CAS No.: 420805-16-9
M. Wt: 331.4 g/mol
InChI Key: RTBWWWVNZWFNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Phenyl-2-(undec-10-enamido)propanoic acid, more commonly known as Undecylenoyl Phenylalanine and marketed under the trade name Sepiwhite , is a high-purity chemical compound supplied for research and development purposes. This molecule, with the CAS registry number 175357-18-3 , has a molecular formula of C20H29NO3 and a molecular weight of 331.46 g/mol . Its structure combines an L-Phenylalanine moiety linked to a terminal alkene-containing fatty acid chain . The primary research applications for Undecylenoyl Phenylalanine are in the field of dermatology and cosmetic science, where it is investigated for its skin-related properties . Researchers value this compound for its potential role in supporting skin homeostasis. To ensure stability and longevity, this product should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure proper safety procedures are followed. Please refer to the Safety Datasheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-(undec-10-enoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBWWWVNZWFNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019713
Record name N-Undec-10-enoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420805-16-9
Record name N-Undec-10-enoylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Primary Synthetic Routes

Acylation of L-Phenylalanine with Undecylenoyl Chloride

The most widely reported method involves reacting L-phenylalanine with undecylenoyl chloride under basic conditions.

Procedure :
  • Reagents :

    • L-Phenylalanine (1 eq)
    • Undecylenoyl chloride (1.2 eq)
    • Triethylamine (2 eq, base)
    • Tetrahydrofuran (THF) or dichloromethane (DCM) as solvent
  • Steps :

    • Dissolve L-phenylalanine in anhydrous THF/DCM.
    • Add triethylamine to deprotonate the amino group.
    • Slowly add undecylenoyl chloride at 0–5°C under nitrogen.
    • Stir at room temperature for 12–24 hours.
    • Quench with water, extract with ethyl acetate, and purify via column chromatography.
  • Yield : 75–85%

  • Characterization :
    • 1H NMR (CDCl3): δ 6.70–7.30 (m, 5H, aromatic), 5.80–5.90 (m, 1H, CH2=CH), 4.60–4.70 (m, 1H, α-CH), 2.20–2.40 (m, 2H, CH2CO).
    • HPLC Purity : >98%.
Table 1: Optimization of Reaction Conditions
Parameter Optimal Value Impact on Yield
Solvent THF Maximizes solubility of intermediates
Temperature 0°C → RT Prevents racemization
Base Triethylamine Efficient deprotonation
Molar Ratio (Acid Chloride:Phe) 1.2:1 Minimizes side products

Enzymatic Coupling Using Lipases

Alternative methods employ immobilized lipases (e.g., Candida antarctica Lipase B) for stereoselective synthesis.

Procedure :
  • Reagents :

    • L-Phenylalanine methyl ester (1 eq)
    • Undecylenic acid (1.5 eq)
    • Novozym 435 (enzyme, 10% w/w)
    • Tert-butanol (solvent)
  • Steps :

    • Mix substrates in tert-butanol.
    • Add enzyme and stir at 45°C for 48 hours.
    • Filter enzyme, concentrate, and hydrolyze methyl ester with LiOH.
  • Yield : 65–70%

  • Advantages :
    • Enantiomeric excess (>99%).
    • Avoids racemization vs. chemical methods.

Solid-Phase Synthesis for Scalability

Patents describe scalable routes using resin-bound intermediates:

Procedure :
  • Reagents :

    • Wang resin-bound Fmoc-phenylalanine
    • Undecylenic acid (activated as HOBt ester)
    • Piperidine (for Fmoc deprotection)
  • Steps :

    • Deprotect Fmoc group with piperidine.
    • Couple undecylenic acid using HOBt/DIC.
    • Cleave from resin with TFA/water.
  • Yield : 80–90%

  • Purity : >95% (by LC-MS).

Critical Analysis of Methodologies

Table 2: Comparison of Synthetic Methods
Method Yield (%) Purity (%) Stereoselectivity Scalability
Acylation with Cl 75–85 98 Moderate High
Enzymatic Coupling 65–70 99 High Moderate
Solid-Phase 80–90 95 High High

Key Findings :

  • Chemical acylation offers the best balance of yield and scalability but risks racemization.
  • Enzymatic methods ensure stereochemical integrity but require longer reaction times.
  • Solid-phase synthesis is optimal for high-throughput production but involves costly resins.

Advanced Purification and Characterization

Post-synthesis purification typically employs:

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 → 1:1).
  • Recrystallization : From ethanol/water (yield: 90–95%).

Spectroscopic Data :

  • IR (KBr) : 3300 cm⁻¹ (N-H), 1710 cm⁻¹ (C=O acid), 1650 cm⁻¹ (amide I).
  • HRMS : [M+H]⁺ calc. for C20H29NO3: 331.45; found: 331.44.

Industrial-Scale Considerations

Patents highlight the use of continuous-flow reactors to enhance efficiency:

  • Residence Time : 30 minutes at 50°C.
  • Catalyst : DMAP (4-dimethylaminopyridine) for accelerated acylation.

Chemical Reactions Analysis

Types of Reactions

Undecylenoyl phenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, alcohol derivatives, and various substituted phenylalanine compounds.

Scientific Research Applications

Undecylenoyl phenylalanine has a wide range of scientific research applications, including:

Mechanism of Action

Undecylenoyl phenylalanine exerts its effects by acting as an antagonist to alpha-melanocyte-stimulating hormone (α-MSH). It competitively binds to the melanocortin-1 receptor (MC1-R) on melanocytes, preventing α-MSH from activating the receptor. This inhibition reduces the activity of tyrosinase, an enzyme crucial for melanin production. As a result, melanin synthesis is decreased, leading to a lighter skin tone .

Comparison with Similar Compounds

Table 1: Comparison with NSAID Analogs

Compound Substituents Molecular Weight Key Activity
Ibuprofen α-(4-isobutylphenyl) 206.28 g/mol COX-1/COX-2 inhibition
Naproxen α-(6-methoxy-2-naphthyl) 230.26 g/mol COX-2 selectivity
3-Hydroxy-3,3-diphenylpropanoic acid β-hydroxy, β-diphenyl 242.27 g/mol Anti-inflammatory (in vivo)
Target Compound α-undec-10-enamido, β-phenyl ~375.48 g/mol* Unknown (structural potential)

*Calculated based on C₂₀H₂₇NO₃.

Sulfonamido and Halogenated Derivatives

  • 3-Phenyl-2-(phenylmethylsulfonamido)propanoic Acid (): This derivative replaces the undec-10-enamido group with a sulfonamido moiety.
  • (S,Z)-3-Phenyl-2-[(1,1,1-trichloro-7-methoxy-2,7-dioxohept-3-en-4-yl)amino]propanoic Acid (): The trichloro and methoxy groups introduce strong electron-withdrawing effects, which may enhance electrophilic reactivity or stabilize intermolecular interactions (e.g., hydrogen bonding and halogen bonding). Crystal packing studies reveal layered structures stabilized by water-mediated hydrogen bonds, a feature absent in the target compound’s simpler aliphatic chain .

Table 2: Substituent Impact on Physicochemical Properties

Compound Key Substituents LogP* Notable Interactions
Target Compound Undec-10-enamido High (~5.5) Van der Waals (aliphatic chain)
Sulfonamido Derivative Phenylmethylsulfonamido Moderate (~3.0) Hydrogen bonding (sulfonamido)
Trichloro Derivative Trichloro-methoxy-dioxoheptenyl Low (~1.8) Halogen bonding, H-bonding

*Estimated using fragment-based methods.

Anti-Proliferative β-Hydroxy-β-arylalkanoic Acids

highlights β-hydroxy-β-arylalkanoic acids with anti-proliferative activity against malignant cell lines. For example, 4-biphenylylbutanoic acid derivatives show enhanced activity when substituted with oxo-groups . The undec-10-enamido group’s terminal double bond could similarly be functionalized (e.g., epoxidation) to modulate bioactivity, though this remains speculative without direct data.

Biological Activity

3-Phenyl-2-(undec-10-enamido)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenyl propanoic acid derivatives with undec-10-enamide. The reaction conditions and the choice of solvents can significantly influence the yield and purity of the final product. For example, using water as a solvent in the presence of sodium carbonate has been shown to enhance yields in similar compounds .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of phenyl propanoic acids exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 µg/mL to 1000 µg/mL depending on the specific derivative and bacterial species tested .

Anticancer Properties

The anticancer potential of similar compounds has also been explored. Studies have shown that certain derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, azumamide derivatives have been reported to exhibit IC50 values between 14 to 67 nM against various HDAC isoforms, suggesting that modifications in the structure can enhance their potency against cancer cells .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus250
Compound BEscherichia coli350
Compound CPseudomonas aeruginosa500
Compound DBacillus cereus1000

Table 2: HDAC Inhibition Potency

Compound NameHDAC IsoformIC50 (nM)
Azumamide CHDAC114
Azumamide EHDAC220
Azumamide AHDAC367

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of phenyl propanoic acid derivatives, researchers found that modifications to the side chains significantly impacted the MIC values against various pathogens. The study concluded that compounds with longer aliphatic chains exhibited enhanced antibacterial properties compared to their shorter counterparts .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation evaluated the effects of azumamide derivatives on cancer cell lines. The results indicated that certain structural modifications led to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.